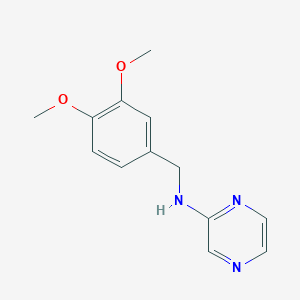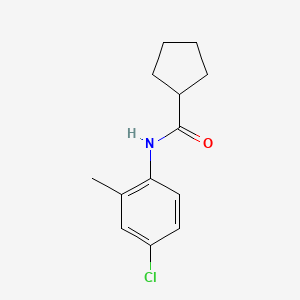![molecular formula C10H16F6N2O B5171507 N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea, also known as TFB, is a chemical compound that has been used in scientific research for its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and is stable under normal laboratory conditions. This compound has been found to have a wide range of applications in various scientific fields, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves its ability to bind to specific sites on ion channels and receptors, thereby modulating their activity. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to interact with the extracellular domain of ASICs, blocking their activity and reducing the influx of calcium ions into the cell. Similarly, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to bind to the ligand-binding domain of the α7 nicotinic acetylcholine receptor, inhibiting its activity and reducing the release of neurotransmitters.
Biochemical and Physiological Effects:
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to have a range of biochemical and physiological effects in various systems. In the nervous system, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to reduce the excitability of neurons and suppress the release of neurotransmitters. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to have anti-inflammatory effects, reducing the production of cytokines and chemokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has several advantages for laboratory experiments, including its high purity and stability under normal laboratory conditions. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea is also soluble in organic solvents, making it easy to use in a range of experimental protocols. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. One area of interest is the development of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea analogs with improved potency and selectivity for specific ion channels and receptors. Another area of interest is the study of the physiological and pathological roles of ASICs and α7 nicotinic acetylcholine receptors in various systems, including the nervous system and immune system. Additionally, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea may have potential applications in the treatment of various diseases, including pain, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves the reaction of sec-butylamine with 1,1,1-trifluoroacetone in the presence of a catalyst such as sodium hydride. The resulting product is then treated with urea to form N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. This method has been found to be efficient and yields high purity N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea.
Wissenschaftliche Forschungsanwendungen
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been widely used in scientific research due to its ability to modulate the activity of certain ion channels and receptors in the nervous system. This compound has been found to be a potent inhibitor of the acid-sensing ion channel (ASIC) and has been used to study the physiological and pathological roles of ASICs in the nervous system. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to be a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O/c1-4-6(3)17-7(19)18-8(5-2,9(11,12)13)10(14,15)16/h6H,4-5H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIXJSPKJKQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)


![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)